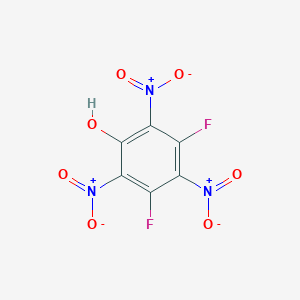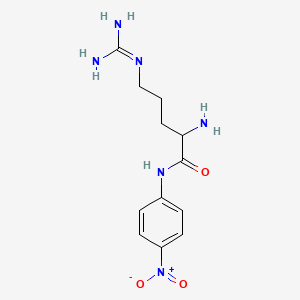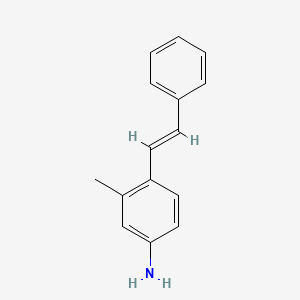
2-Methyl-4-stilbenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-stilbenamine is an organic compound that belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene structure. This compound is notable for its applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-stilbenamine can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-stilbenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-Methyl-4-stilbenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-stilbenamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Stilbenamine: Lacks the methyl group at the 2-position, which can affect its reactivity and properties.
2-Methylstilbene: Lacks the amine group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Methyl-4-stilbenamine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
73928-03-7 |
|---|---|
Molecular Formula |
C15H15N |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-methyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-11-15(16)10-9-14(12)8-7-13-5-3-2-4-6-13/h2-11H,16H2,1H3/b8-7+ |
InChI Key |
YPJOIMSTZPAMAP-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




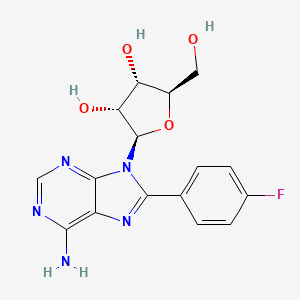
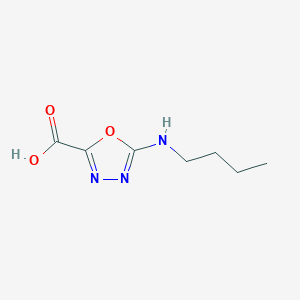
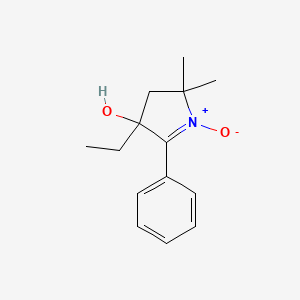
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
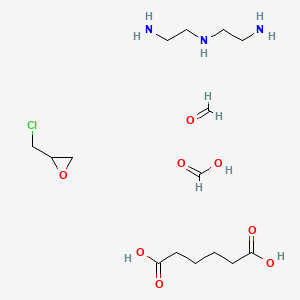
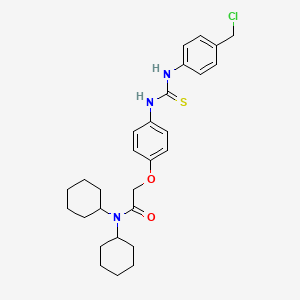
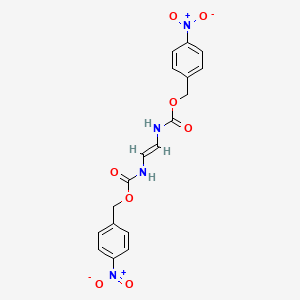

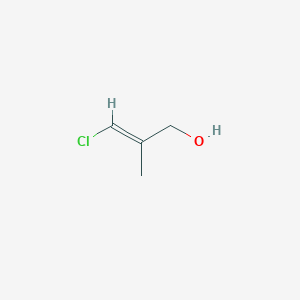
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
